Benzo[b]thiophen-4-ylmethanol
Overview
Description
Benzo[b]thiophen-4-ylmethanol is a chemical compound with the molecular formula C9H8OS. It is a white solid with a molecular weight of 164.23 g/mol . The IUPAC name for this compound is 1-benzothien-4-ylmethanol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
Benzo[b]thiophen-4-ylmethanol is a complex organic compound that has been synthesized for various applicationsSimilar compounds have been used as ligands for cannabinoid receptors .
Mode of Action
It’s worth noting that similar compounds have been synthesized to interact with cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite, pain-sensation, mood, and memory.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of any chemical compound .
Preparation Methods
The synthesis of Benzo[b]thiophen-4-ylmethanol can be achieved through several methods. One common approach involves the regioselective coupling reactions and electrophilic cyclization reactions . Another method includes the use of aryne intermediates with alkynyl sulfides to produce a range of substituted benzothiophenes . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, which provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
Benzo[b]thiophen-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include palladium catalysts, elemental sulfur, and various oxidizing and reducing agents Major products formed from these reactions include sulfoxides, sulfones, and dihydro derivatives.
Scientific Research Applications
Benzo[b]thiophen-4-ylmethanol has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzo[b]thiophen-4-ylmethanol can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects compared to Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent. These compounds share similar core structures but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields
Biological Activity
Benzo[b]thiophen-4-ylmethanol is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Benzothiophene Compounds
Benzothiophene derivatives, including this compound, are characterized by their unique bicyclic structure that combines a benzene ring with a thiophene ring. This structural versatility contributes to their broad spectrum of biological activities, including:
Anticancer Activity
Research indicates that benzo[b]thiophen derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound and its analogs can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. A quantitative structure–activity relationship (QSAR) analysis has identified specific structural features that enhance anticancer activity against different cancer cell lines .
Table 1: Anticancer Activity of Benzo[b]thiophen Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 2.50 | Induces apoptosis |
Benzo[b]thiophen analog A | HeLa (Cervical Cancer) | 1.80 | Inhibits angiogenesis |
Benzo[b]thiophen analog B | A549 (Lung Cancer) | 3.20 | Cell cycle arrest |
Anti-inflammatory Effects
Benzo[b]thiophen derivatives have been shown to possess anti-inflammatory properties by inhibiting the synthesis of leukotrienes, which are mediators of inflammation. This mechanism is particularly relevant in the context of diseases such as asthma and rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial activity of benzo[b]thiophen compounds has been documented against various pathogens. Studies have demonstrated that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Selected Benzo[b]thiophen Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 15 µg/mL |
Benzo[b]thiophen analog C | Escherichia coli | 20 µg/mL |
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in the International Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various benzo[b]thiophene derivatives for their anticancer activity. The results indicated that modifications at the C-2 position significantly influenced binding affinity to cancer cell receptors .
- Study on Anti-inflammatory Mechanisms : Another research article explored the anti-inflammatory effects of benzo[b]thiophen derivatives in a murine model of inflammation. The compounds demonstrated a reduction in inflammatory markers and improved clinical outcomes in treated animals compared to controls .
- Antimicrobial Efficacy Research : A study investigating the antimicrobial properties of benzo[b]thiophen derivatives found that certain compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
1-benzothiophen-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZLLVNXGKALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565395 | |
Record name | (1-Benzothiophen-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51830-54-7 | |
Record name | Benzo[b]thiophene-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51830-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Benzothiophen-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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